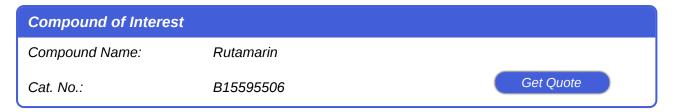


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## What is Rutamarin chemical structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Compound Rutamarin

#### Introduction

**Rutamarin** is a natural phytochemical classified as a furanocoumarin.[1] It is primarily isolated from plants belonging to the Rutaceae family, such as Ruta graveolens and Ruta angustifolia. [2][3] This document provides a comprehensive overview of **Rutamarin**, detailing its chemical structure, physicochemical and spectroscopic properties, isolation methods, and its significant roles in various biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Structure and Properties**

**Rutamarin** is a complex molecule with a furanocoumarin core. The specific stereoisomer, (+)-**Rutamarin**, is often the subject of biological studies.[1]

Table 1: Chemical Identifiers and Properties of Rutamarin



| Identifier/Property | Value  | Reference(s) |
|---------------------|--|--------------|
| IUPAC Name          | 2-[6-(2-methylbut-3-en-2-yl)-7-<br>oxo-2,3-dihydrofuro[3,2-<br>g]chromen-2-yl]propan-2-yl<br>acetate | [4]          |
| Molecular Formula   | C21H24O5   | [2][5]       |
| Molecular Weight    | 356.41 g/mol   | [2][6]       |
| CAS Number          | 14882-94-1 (Rutamarin),<br>13164-05-1 ((+)-Rutamarin)  | [2][5]       |
| SMILES              | CC(=O)OC(C)<br>(C)C1CC2=C(O1)C=C3C(=C2)<br>C=C(C(=O)O3)C(C)(C)C=C                                    | [5][7]       |
| InChIKey            | AWMHMGFGCLBSAY-<br>UHFFFAOYSA-N  | [6][8]       |
| Melting Point       | 107-108 °C   | [9]          |
| Appearance          | Solid  | [10]         |

# **Spectroscopic Data**

The structural elucidation of **Rutamarin** has been confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Rutamarin



| Technique                   | Data   | Reference(s) |
|-----------------------------|--|--------------|
| UV (MeOH)                   | λmax: 335 nm                                 | [7]          |
| HRESIMS                     | m/z 357.1697 [M+H]+                          | [7]          |
| ¹H-NMR (CD₃OD)              | See reference for detailed peak assignments. | [6]          |
| <sup>13</sup> C-NMR (CD₃OD) | See reference for detailed peak assignments. | [6][10]      |
| MS/MS Fragmentation         | Proposed fragmentation patterns available.   | [6]          |

# Experimental Protocols Isolation of Rutamarin from Ruta graveolens

An efficient method for the isolation of **Rutamarin** utilizes support-free liquid-liquid chromatography (LLC).[7]

- Extraction: The plant material (e.g., roots of Ruta graveolens) is subjected to extraction with a suitable solvent, such as dichloromethane (DCM).[7]
- Liquid-Liquid Chromatography: The crude DCM extract is then purified using an LLC technique like countercurrent chromatography (CCC) or centrifugal partition chromatography (CPC).[7] A biphasic solvent system, for instance, a mixture of hexane, ethyl acetate, methanol, and water (HEMWat), is employed. The composition of the solvent system is optimized to achieve high purity and yield of Rutamarin.[7]
- Quantification and Purity Analysis: The purity of the isolated Rutamarin is assessed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[7]

# **Biological Activities and Signaling Pathways**

**Rutamarin** has demonstrated a range of biological activities, including anti-diabetic and anti-cancer effects, through its interaction with specific cellular signaling pathways.



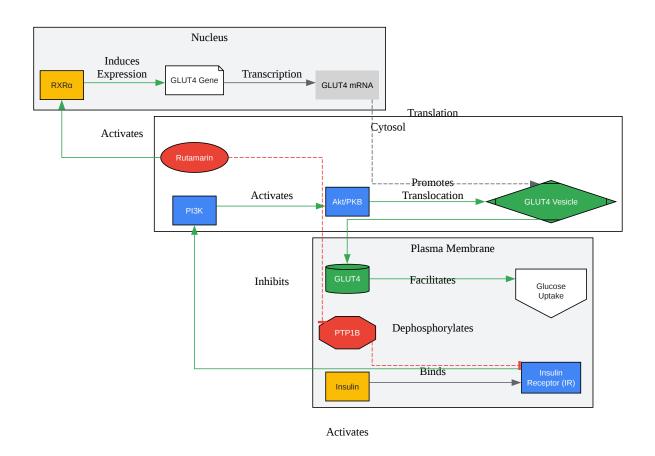
## **Dual Induction of GLUT4 Translocation and Expression**

**Rutamarin** has been identified as a dual inducer of both the translocation and expression of Glucose Transporter 4 (GLUT4), which is crucial for glucose homeostasis.[1][2] This dual action makes it a promising candidate for the development of anti-Type 2 Diabetes Mellitus (T2DM) drugs.[2]

Rutamarin's mechanism of action involves two distinct pathways:

- Inhibition of PTP1B: Rutamarin acts as a specific inhibitor of Protein Tyrosine Phosphatase
  1B (PTP1B).[1][2] By inhibiting PTP1B, it enhances the phosphorylation of the Insulin
  Receptor (IR) and its downstream target, Akt (also known as Protein Kinase B or PKB).[1][9]
  This activation of the PI3K-Akt signaling pathway is essential for promoting the translocation
  of GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing glucose
  uptake into the cells.[1][2]
- Agonism of RXRα: Rutamarin also functions as an agonist of the Retinoid X Receptor α
   (RXRα).[1][2] This interaction leads to an increase in the expression of the GLUT4 gene,
   resulting in a higher overall concentration of the transporter within the cells.[2]





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Rutamarin's dual action on GLUT4 translocation and expression.

# **Induction of Apoptosis in Cancer Cells**

**Rutamarin** has been shown to exhibit cytotoxic activity against various cancer cell lines, including colon adenocarcinoma (HT29) cells.[3] The mechanism of this cytotoxicity is through



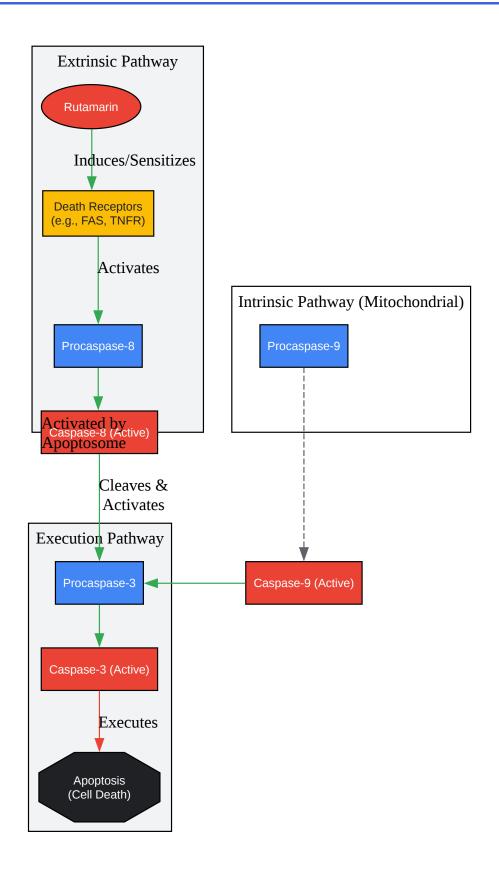




the induction of apoptosis, or programmed cell death.[5]

Studies have indicated that **Rutamarin** treatment leads to the activation of key proteins in the apoptotic cascade, specifically caspases. The activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3, has been observed in **Rutamarin**-treated HT29 cells.[5] The involvement of caspase-8 suggests the activation of the extrinsic (death receptor-mediated) pathway of apoptosis.[5]





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Apoptosis induction by **Rutamarin** via caspase activation.



### Conclusion

**Rutamarin** is a furanocoumarin with a well-defined chemical structure and significant, multifaceted biological activities. Its ability to modulate key signaling pathways, such as the insulin signaling pathway for glucose uptake and the apoptotic pathway in cancer cells, underscores its potential as a lead compound in the development of novel therapeutics. Further research into its pharmacokinetics, safety profile, and efficacy in more complex biological systems is warranted to fully explore its therapeutic potential.

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